molecular formula C8H5Cl2F3O B3012466 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol CAS No. 923675-42-7

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B3012466
CAS No.: 923675-42-7
M. Wt: 245.02
InChI Key: OMBRXWOUGCBKOA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,3-dichlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C).

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Solvents: Common solvents include toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Reaction: Mixing 2,3-dichlorobenzaldehyde with trifluoroethanol under controlled conditions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization.

    Quality Control: Ensuring the final product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Compounds with new functional groups replacing halogens.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl and trifluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

    2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but differs in its piperazine moiety.

    2,3-Dichlorophenylacetic Acid: Similar in structure but contains an acetic acid group instead of trifluoroethanol.

    2,3-Dichlorophenylmethanol: Contains a methanol group instead of trifluoroethanol.

Uniqueness: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these specific characteristics.

Biological Activity

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H6Cl2F3O and a molecular weight of approximately 250.04 g/mol. Its structure includes a dichlorophenyl group and a trifluoroethanol moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors, altering their activity and leading to downstream biological effects.
  • Oxidative Stress Modulation : It has been suggested that the compound could influence oxidative stress pathways, potentially offering protective effects against cellular damage.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial and antifungal properties. For instance, it demonstrated significant activity against pathogenic bacteria in vitro.
  • Anticancer Potential : In cellular assays, the compound has been evaluated for its ability to induce apoptosis in cancer cells. The mechanism involves DNA damage leading to cell death.
  • Anti-inflammatory Effects : It may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range (e.g., 15 µM for breast cancer cells), indicating potent cytotoxicity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25
A549 (Lung Cancer)20
  • In Vivo Anti-inflammatory Study :
    • Objective : To evaluate anti-inflammatory effects in a rodent model.
    • Findings : Administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBRXWOUGCBKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923675-42-7
Record name 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
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